

Assessing the Selectivity Profile of PF-04628935: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ghrelin receptor inverse agonist **PF-04628935** with alternative compounds, supported by experimental data. The focus is on the selectivity profile, a critical aspect of drug development, to inform on potential on- and off-target effects.

Introduction to PF-04628935

PF-04628935 is a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. It is a small molecule belonging to the spiro-azetidino-piperidine series. The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. Inverse agonists like **PF-04628935** not only block the action of agonists but also reduce this basal signaling activity. The modulation of the ghrelin system is a promising therapeutic strategy for various conditions, including metabolic disorders and substance use disorders.

Comparative Analysis of Selectivity

Assessing the selectivity of a compound is crucial to understanding its potential for off-target effects and ensuring a favorable safety profile. While comprehensive public data on the off-target screening of **PF-04628935** is limited, information on a closely related and more recent analog, PF-05190457, offers valuable insights into the selectivity of this chemical series. PF-





05190457 is described as having a superior balance of on-target pharmacology and off-target selectivity[1].

Data Presentation

The following table summarizes the available quantitative data for **PF-04628935** and its key alternatives.



Compound	Primary Target	Mechanism of Action	Potency (GHSR1a)	Off-Target Profile Highlights
PF-04628935	GHSR1a	Inverse Agonist	IC50 = 4.6 nM	Data not publicly available in detail.
PF-05190457	GHSR1a	Inverse Agonist / Competitive Antagonist	Kd = 3 nM[2][3] [4]	Screened against a CEREP panel at 10 µM; the only significant hit was the serotonin 5- HT2B receptor (IC50 = 3700 nM), where it showed no functional activity[1].
PF-6870961	GHSR1a	Inverse Agonist	Lower binding affinity and potency for Gq signaling inhibition compared to PF-05190457. Increased potency for β-arrestin recruitment inhibition.[5]	No off-target interactions found in a high-throughput screen[5].
JMV2959	GHSR1a	Antagonist	Potent antagonist activity.	Primarily characterized for its on-target effects.

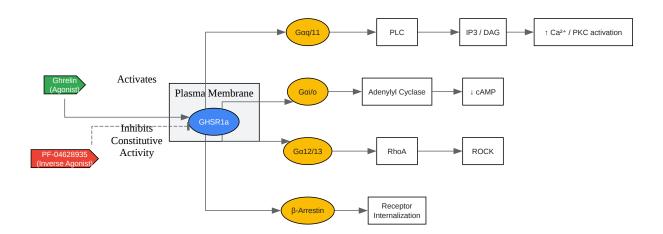


[D-Lys3]-GHRP- 6	GHSR1a	Antagonist	Peptidic antagonist with lower potency and selectivity compared to small molecules.	Known to have off-target effects.
Substance P Analog	GHSR1a	Inverse Agonist	One of the first identified inverse agonists for the ghrelin receptor.	Peptidic nature may lead to different selectivity profile compared to small molecules.

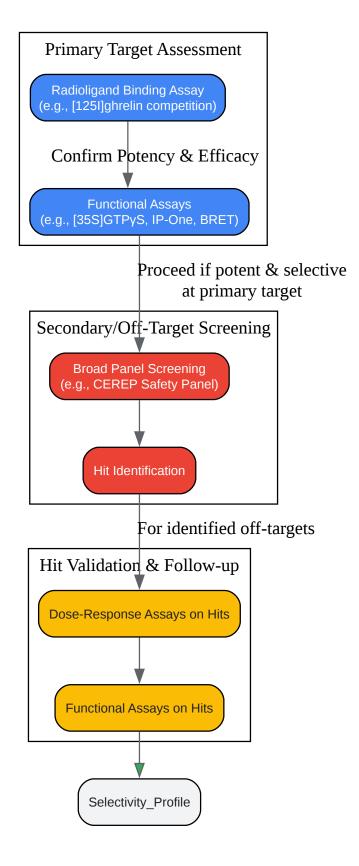
Signaling Pathways and Experimental Workflows Ghrelin Receptor (GHSR1a) Signaling Pathway

The ghrelin receptor signals through multiple intracellular pathways upon activation. This complexity allows for the possibility of biased agonism, where a ligand preferentially activates one pathway over another. The main signaling cascades involve G-protein coupling and β -arrestin recruitment.









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- To cite this document: BenchChem. [Assessing the Selectivity Profile of PF-04628935: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572597#assessing-the-selectivity-profile-of-pf-04628935]

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